2-(3-Benzoylphenyl)propionitrile

Descripción

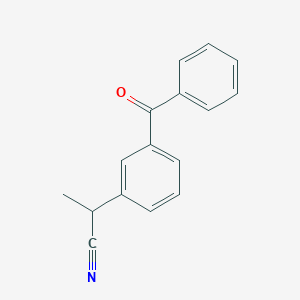

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-benzoylphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12(11-17)14-8-5-9-15(10-14)16(18)13-6-3-2-4-7-13/h2-10,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYOCHMZSLUCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962752 | |

| Record name | 2-(3-Benzoylphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42872-30-0 | |

| Record name | 3-Benzoyl-α-methylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42872-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Benzoylphenyl)propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042872300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Benzoylphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(m-benzoylphenyl)propionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-BENZOYLPHENYL)PROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1XT2245YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Benzoylphenyl)propionitrile (CAS 42872-30-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2-(3-Benzoylphenyl)propionitrile, a key intermediate in the pharmaceutical industry. The information is curated for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as Ketoprofen Nitrile and 3-(1-Cyanoethyl)benzophenone, is a significant organic compound primarily recognized as a precursor in the synthesis of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] Its chemical structure features a benzoyl group and a propionitrile (B127096) substituent on a benzene (B151609) ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 42872-30-0 | [1] |

| Molecular Formula | C₁₆H₁₃NO | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 47-53 °C | [1] |

| Boiling Point | 400.8 ± 28.0 °C (Predicted) | |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Methanol (B129727), Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

| InChI Key | RGYOCHMZSLUCNP-UHFFFAOYSA-N | [4] |

| SMILES | CC(C#N)c1cccc(c1)C(=O)c2ccccc2 | [1] |

Spectroscopic and Analytical Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While detailed spectra are proprietary to chemical suppliers, the expected characteristic signals are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data and Interpretation | Reference(s) |

| ¹H NMR | Spectral data is available, typically run at 400 MHz in CDCl₃. Expected signals would include aromatic protons, a quartet for the methine proton, and a doublet for the methyl protons. | [4] |

| ¹³C NMR | Spectral data is available. Expected signals would include those for the nitrile carbon, carbonyl carbon, aromatic carbons, methine carbon, and methyl carbon. | [4] |

| Infrared (IR) | The IR spectrum would show characteristic absorption bands for the nitrile (C≡N) stretch, the carbonyl (C=O) stretch of the ketone, and C-H stretches of the aromatic and aliphatic portions of the molecule. | [5] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis and Reactivity

The synthesis of this compound is a critical step in the industrial production of Ketoprofen. Several synthetic routes have been reported, often involving a Friedel-Crafts reaction as a key step.

Synthesis via Friedel-Crafts Acylation

One common method involves the Friedel-Crafts acylation of a suitable aromatic substrate with a benzoyl derivative. A plausible pathway starts from 3-(1-cyanoethyl)benzoyl chloride and benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6]

Caption: Friedel-Crafts acylation route to this compound.

Multi-step Synthesis from m-Toluic Acid

Another reported synthesis starts from m-toluic acid and proceeds through several steps including chlorination, another Friedel-Crafts reaction, halogenation, cyanation, and α-monomethylation to yield the final product.[7]

Reactivity: Hydrolysis to Ketoprofen

The primary chemical utility of this compound lies in its role as a direct precursor to Ketoprofen. This transformation is achieved through the hydrolysis of the nitrile functional group to a carboxylic acid.

Caption: Role of this compound as an intermediate.

Experimental Protocols

Detailed experimental procedures are often proprietary. However, based on available literature, the following outlines a general protocol for the hydrolysis of this compound to Ketoprofen.

Alkaline Hydrolysis of this compound

This protocol describes the conversion of the nitrile to the corresponding carboxylic acid, Ketoprofen.

Materials:

-

This compound

-

Methanol

-

Water

-

Potassium Hydroxide (B78521) (KOH)

-

Diethyl ether

-

Hydrochloric acid (for acidification)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

Dissolve this compound in a 1:1 mixture of methanol and water.[8]

-

Add potassium hydroxide (KOH) to the solution while stirring.[8]

-

Heat the mixture to reflux (approximately 75°C) and maintain for several hours (e.g., 24 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[8]

-

After cooling, evaporate the methanol from the reaction mixture.[8]

-

Dilute the remaining aqueous residue with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.[8]

-

Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 2 to precipitate the crude Ketoprofen.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of toluene (B28343) and petroleum ether).

Applications in Drug Development

The principal application of this compound is its function as a key intermediate in the synthesis of Ketoprofen.[1] Ketoprofen is a potent NSAID used for its analgesic, anti-inflammatory, and antipyretic properties in the management of arthritis and other painful conditions. The purity and yield of this compound directly impact the quality and cost-effectiveness of Ketoprofen production.

Furthermore, this compound is also utilized in scientific research as a substrate to study the enantioselectivity of enzymes like nitrile hydratase from Rhodococcus equi. This research is valuable for developing biocatalytic methods in pharmaceutical manufacturing.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as a combustible solid. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

- 1. This compound 95 42872-30-0 [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound(42872-30-0) 13C NMR spectrum [chemicalbook.com]

- 5. This compound(42872-30-0) IR2 spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. US4201870A - Process for the preparation of 2-(3-benzoylphenyl)-propionic acid - Google Patents [patents.google.com]

A Technical Guide to the Physical Characteristics of 2-(3-Benzoylphenyl)propionitrile Powder

This document provides a comprehensive overview of the key physical and chemical properties of 2-(3-Benzoylphenyl)propionitrile, a significant intermediate in the synthesis of pharmaceuticals like Ketoprofen[1]. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature[2][3]. Its structural stability is derived from a combination of aromatic rings, a carbonyl group, and a nitrile functionality[3].

The quantitative physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Appearance | White to Almost white powder to crystal | [2][4] |

| Molecular Formula | C₁₆H₁₃NO | [2][3][5] |

| Molecular Weight | 235.28 g/mol | [1][2][6] |

| Melting Point | 47-53 °C | [1][2][3][5][7] |

| Boiling Point | 400.8 ± 28.0 °C (Predicted) at 760 mmHg | [2][3][5][7] |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [2][3][5][7] |

| Flash Point | >110 °C (>230 °F) | [1][2][3][5] |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [2][7][8] |

| Refractive Index | 1.579 | [3][5][7] |

| Vapor Pressure | 1.24E-06 mmHg at 25°C | [7] |

| CAS Number | 42872-30-0 | [1][2][3][5] |

Experimental Protocols for Physical Characterization

The determination of the physical properties of a chemical powder like this compound involves standardized laboratory procedures to ensure accuracy and reproducibility.

2.1 Melting Point Determination

The melting point is a critical indicator of purity. It is typically determined using a melting point apparatus.

-

Principle: The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded.

-

Methodology:

-

A small, dry sample of the powder is packed into a capillary tube.

-

The tube is placed in the heating block of a melting point apparatus.

-

The sample is heated rapidly to a temperature just below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the final melting point. A narrow melting range typically signifies high purity.

-

2.2 Boiling Point Determination (Predicted)

The reported boiling point is a predicted value, likely calculated using computational software based on the molecule's structure. Experimental determination for a high-boiling-point solid is complex and often not performed unless necessary.

-

Principle (Experimental): The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For high-boiling-point substances, this is often measured under reduced pressure (vacuum) to prevent decomposition and then extrapolated to atmospheric pressure.

-

Methodology (Siwoloboff Method):

-

A small amount of the substance is placed in a test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The apparatus is heated gently. A stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point at that pressure.

-

2.3 Solubility Assessment

Solubility is determined by adding a standardized amount of solute to a known volume of a solvent and observing its dissolution.

-

Principle: This is a qualitative or quantitative assessment of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.

-

Methodology:

-

A measured amount of this compound powder is added to a test tube containing a specific volume of the solvent (e.g., 1 mL of Methanol).

-

The mixture is agitated, for instance, by using a vortex mixer, for a set period.

-

The mixture is visually inspected for any undissolved solid particles.

-

If the solid dissolves completely, it is reported as "soluble." For quantitative analysis, more solute is added incrementally until saturation is reached, and the concentration is then calculated.

-

Visualization of Characterization Workflow

The following diagram illustrates a standard workflow for the physical and structural characterization of a novel or synthesized chemical powder such as this compound.

References

- 1. This compound 95 42872-30-0 [sigmaaldrich.com]

- 2. This compound | 42872-30-0 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 42872-30-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound CAS 42872-30-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound, (S)- | C16H13NO | CID 7023127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. This compound | CAS:42872-30-0 | High Purity | Manufacturer BioCrick [biocrick.com]

2-(3-Benzoylphenyl)propionitrile molecular structure and weight

An In-depth Technical Guide to 2-(3-Benzoylphenyl)propionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a key intermediate in the pharmaceutical industry.

Core Molecular Information

This compound, also known by synonyms such as 3-(1-Cyanoethyl)benzophenone and Ketoprofen (B1673614) nitrile, is a crucial precursor in the synthesis of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2][3] Its chemical structure consists of a central phenyl ring substituted with a benzoyl group and a 1-cyanoethyl group at the meta position.

Molecular Structure

The canonical SMILES representation of the molecule is CC(C#N)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2.[4]

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₁₃NO | [1][4][5][6][7] |

| Molecular Weight | 235.28 g/mol | [1][2][3][4][6] |

| IUPAC Name | 2-(3-benzoylphenyl)propanenitrile | [4][7][8] |

| CAS Number | 42872-30-0 | [1][2][3][5][6][7] |

| Appearance | White to off-white crystalline powder | [6][9] |

| Melting Point | 47-54 °C | [2][5][6][10] |

| Boiling Point | 400.8 °C at 760 mmHg | [5][6] |

| Density | 1.115 g/cm³ | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are detailed methodologies for key synthetic pathways.

Synthesis from m-Methyl Benzoic Acid Methyl Ester

One documented synthesis route begins with m-methyl benzoic acid methyl ester and proceeds through a multi-step process involving bromination, cyanation, methylation, and a Friedel-Crafts reaction to yield the final product.[5][10]

Logical Workflow for Synthesis from m-Methyl Benzoic Acid Methyl Ester

Caption: Synthesis workflow starting from m-methyl benzoic acid methyl ester.

Detailed Experimental Protocol:

-

Step 1: Bromination: The starting material, m-methyl benzoic acid methyl ester, undergoes bromination. This reaction typically involves a radical initiator and a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

-

Step 2: Cyanation: The resulting bromo compound is then converted to a nitrile through a cyanation reaction, commonly using a cyanide salt such as sodium or potassium cyanide.

-

Step 3: Methylation: The nitrile intermediate is subsequently methylated.

-

Step 4: Hydrolysis: This step involves the hydrolysis of the ester group.

-

Step 5: Friedel-Crafts Reaction: The final step is a Friedel-Crafts acylation. The carboxylic acid is first converted to its corresponding acid chloride, which then reacts with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride to form the benzoyl group.[11]

Synthesis via Methylation of 3-Benzoylphenyl Acetonitrile (B52724)

An alternative pathway involves the methylation of 3-benzoylphenyl acetonitrile.[11]

Experimental Workflow for Methylation Pathway

Caption: Synthesis workflow involving the methylation of 3-benzoylphenyl acetonitrile.

Detailed Experimental Protocol:

-

Step 1: Methylation: 3-Benzoylphenyl acetonitrile is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in a two-phase system.[6] This reaction is typically carried out in the presence of a phase-transfer catalyst, like a quaternary ammonium (B1175870) salt, with a gradual increase in temperature.[6]

-

Step 2: Isolation: The resulting this compound is then isolated from the reaction mixture.

-

Step 3: Hydrolysis (to Ketoprofen): The isolated nitrile is subsequently hydrolyzed to 2-(3-benzoylphenyl)propionic acid (Ketoprofen). A typical procedure involves refluxing the nitrile with potassium hydroxide (B78521) in a methanol/water mixture for several hours.[6] The reaction is monitored by thin-layer chromatography. After completion, the mixture is cooled, and the product is extracted and purified.[6]

Role in Drug Development

This compound is a pivotal intermediate in the synthesis of Ketoprofen. The nitrile group is a key functional group that is hydrolyzed in the final step to form the carboxylic acid moiety of the active pharmaceutical ingredient. The purity of this intermediate is critical as it directly impacts the quality and yield of the final drug product.[9]

Safety and Handling

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. benchchem.com [benchchem.com]

- 2. CN102911057A - Preparation method of ketoprofen ethyl ester - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. CN105037127A - Preparation method for ketoprofen - Google Patents [patents.google.com]

- 5. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 6. US4201870A - Process for the preparation of 2-(3-benzoylphenyl)-propionic acid - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. EP0309009A1 - Process for preparing ketoprofen - Google Patents [patents.google.com]

- 10. EP0990637A1 - Process for producing ketoprofen and 5-benzoyl-3-methyl-2-indolinone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Solubility Profile of 2-(3-Benzoylphenyl)propionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(3-Benzoylphenyl)propionitrile, a key intermediate in the synthesis of various pharmaceutical compounds, most notably Ketoprofen.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require an in-depth understanding of this compound's solubility characteristics in organic solvents.

Introduction

This compound, also known as Ketoprofen nitrile, is a crystalline powder with the chemical formula C₁₆H₁₃NO.[3] Its solubility is a critical parameter in its synthesis, purification, and subsequent chemical transformations. Understanding its behavior in various organic solvents is essential for process optimization, formulation development, and ensuring reaction efficiency. This guide summarizes the available qualitative solubility data, provides a general experimental protocol for quantitative determination, and outlines the logical workflow for such an analysis.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃NO | [3] |

| Molecular Weight | 235.28 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 47-53 °C | [2][4] |

| Boiling Point | 400.8 °C at 760 mmHg | [4] |

| Density | 1.115 g/cm³ | [4] |

Solubility Data

Currently, publicly available data on the quantitative solubility of this compound in organic solvents is limited. However, several sources provide qualitative solubility information. The compound has been reported to be soluble in a range of common organic solvents. This information is summarized in the table below.

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble[3] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[3][5] |

| Chloroform | Soluble[5] |

| Dichloromethane | Soluble[5] |

| Ethyl Acetate | Soluble[5] |

| Acetone | Soluble[5] |

| Methanol | Soluble[4][6] |

| Ethanol | Slightly Soluble[3] |

It is important to note that "soluble" and "slightly soluble" are qualitative terms and do not provide specific concentration limits. For precise process design and optimization, experimental determination of solubility at specific temperatures is highly recommended.

Experimental Protocol for Solubility Determination (Gravimetric Method)

For a precise and quantitative determination of the solubility of this compound in a specific organic solvent, a gravimetric method can be employed. This method is straightforward, reliable, and does not require highly specialized instrumentation.[7][8]

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., Methanol, Acetone)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check if the concentration of the solute in the solution remains constant to confirm equilibrium.[7]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter of a pore size sufficient to remove all undissolved particles (e.g., 0.45 µm). This step should be performed quickly to prevent temperature changes that could affect solubility.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precisely measured volume of the clear filtrate into a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, place the dish or vial in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.[7]

-

-

Calculation of Solubility:

-

Measure the final weight of the dish or vial containing the dried solute.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the filtrate from which it was obtained.

-

Experimental Workflow Diagram

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for the gravimetric determination of solubility.

Logical Relationships in Solubility Analysis

The process of solubility determination and its subsequent application in chemical processes involves a series of logical steps and considerations. The following diagram illustrates these relationships.

Caption: Logical relationships in solubility analysis and application.

Conclusion

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. 2-(3-苯甲酰基苯基)-丙腈 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. This compound | CAS:42872-30-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound CAS#: 42872-30-0 [m.chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

The Genesis of a Key Ketoprofen Intermediate: A Technical History of 2-(3-Benzoylphenyl)propionitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Benzoylphenyl)propionitrile, a seemingly unassuming molecule, holds a significant place in the history of medicinal chemistry as the pivotal intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. Its discovery and the evolution of its synthesis are intrinsically linked to the development of this important pharmaceutical agent. This technical guide delves into the historical context of this compound's first appearance, details the key experimental protocols for its synthesis, presents quantitative data in a structured format, and visualizes the chemical pathways involved.

Historical Context and Discovery

The story of this compound begins with the French pharmaceutical company Rhône-Poulenc in the late 1960s. In their quest for novel anti-inflammatory agents, researchers at Rhône-Poulenc developed Ketoprofen. The first documented synthesis of Ketoprofen, and consequently its key intermediate this compound, is described in French Patent 1,546,478. This patent laid the groundwork for the commercial production of Ketoprofen and established the importance of this compound as a crucial building block.

While the exact date of the first laboratory synthesis is not precisely documented in publicly available literature, the filing of this patent in the late 1960s marks the formal disclosure of the compound and its synthetic route. The initial synthesis paved the way for numerous subsequent modifications and improvements aimed at increasing yield, reducing costs, and improving safety and environmental friendliness.

Over the years, various alternative synthetic routes to this compound have been developed, reflecting the ongoing efforts of chemists to optimize the manufacturing process of this vital pharmaceutical. These alternative pathways often start from different, more readily available, or cheaper starting materials and employ a variety of chemical transformations.

Key Synthetic Pathways and Experimental Protocols

Several distinct synthetic routes for the preparation of this compound have been reported in scientific literature and patents. The following sections provide detailed methodologies for the most significant of these, including the pioneering Rhône-Poulenc synthesis and subsequent notable alternatives.

The Original Rhône-Poulenc Synthesis via 3-Benzoylphenylacetonitrile

This classical approach involves the methylation of 3-benzoylphenylacetonitrile.

Experimental Protocol:

-

Step 1: Preparation of 3-Benzoylphenylacetonitrile: The synthesis typically starts from 3-methylbenzophenone, which is brominated to yield 3-(bromomethyl)benzophenone. This intermediate is then reacted with a cyanide salt, such as sodium or potassium cyanide, to produce 3-benzoylphenylacetonitrile.

-

Step 2: Methylation of 3-Benzoylphenylacetonitrile: 3-Benzoylphenylacetonitrile is then methylated to introduce the characteristic propionitrile (B127096) side chain. This is achieved by treating it with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium ethoxide. The reaction mixture is typically refluxed in a suitable solvent, for example, ethanol.

-

Step 3: Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is worked up by extraction and purification, often through crystallization or distillation, to yield this compound.

Synthesis via Friedel-Crafts Acylation

An alternative and widely employed method involves a Friedel-Crafts acylation reaction.

Experimental Protocol:

-

Step 1: Preparation of 2-(3-Chlorocarbonylphenyl)propionitrile: The synthesis commences with 3-carboxyphenylacetonitrile, which is converted to its corresponding acid chloride, 2-(3-chlorocarbonylphenyl)propionitrile, typically by reaction with thionyl chloride.

-

Step 2: Friedel-Crafts Acylation: The acid chloride is then reacted with benzene (B151609) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction forms the benzoyl group on the phenyl ring, directly yielding this compound.

-

Step 3: Work-up and Purification: The reaction is quenched, and the product is isolated through extraction and purified by methods such as distillation or recrystallization.

Synthesis from m-Methylbenzoic Acid Methyl Ester

A multi-step synthesis starting from a more basic raw material has also been described.

Experimental Protocol:

-

Step 1: Bromination: m-Methylbenzoic acid methyl ester is first brominated on the methyl group.

-

Step 2: Cyanation: The resulting bromo compound is then reacted with a cyanide source to introduce the nitrile group.

-

Step 3: Methylation: The subsequent intermediate is methylated.

-

Step 4: Hydrolysis and Friedel-Crafts Reaction: The ester is hydrolyzed to the corresponding carboxylic acid, which is then converted to the acid chloride and subjected to a Friedel-Crafts reaction with benzene to yield the final product.

Quantitative Data Summary

The following tables summarize the key quantitative data from the described synthetic methods, allowing for a clear comparison of their efficiencies.

| Parameter | Rhône-Poulenc Method (via 3-Benzoylphenylacetonitrile) | Friedel-Crafts Acylation Method |

| Starting Material | 3-Methylbenzophenone | 3-Carboxyphenylacetonitrile |

| Key Reagents | NBS/AIBN, NaCN, CH₃I, NaOEt | SOCl₂, Benzene, AlCl₃ |

| Overall Yield | Moderate to Good | Good to High |

| Key Reaction Temp. | Reflux | 0°C to Reflux |

| Purification Method | Crystallization/Distillation | Distillation/Recrystallization |

Note: Specific yields and reaction conditions can vary significantly based on the exact experimental setup and scale.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.

Caption: The original Rhône-Poulenc synthesis pathway.

Caption: The Friedel-Crafts acylation synthesis pathway.

Conclusion

The discovery and development of synthetic routes to this compound are a testament to the ingenuity of pharmaceutical chemists. From its initial synthesis as a key intermediate for Ketoprofen by Rhône-Poulenc to the development of more efficient and scalable methods like the Friedel-Crafts acylation, the history of this compound highlights the continuous drive for innovation in drug manufacturing. For researchers and professionals in drug development, understanding the history and the various synthetic methodologies for this crucial intermediate provides valuable insights into the broader context of pharmaceutical process chemistry and the evolution of synthetic strategies for important active pharmaceutical ingredients.

Spectroscopic Profile of 2-(3-Benzoylphenyl)propionitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(3-benzoylphenyl)propionitrile, a key intermediate in the synthesis of various pharmaceuticals. The information presented herein is intended to support research, development, and quality control activities by providing detailed spectroscopic characterization, experimental methodologies, and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.81 - 7.78 | m | 2H | Aromatic H |

| 7.74 - 7.72 | m | 1H | Aromatic H |

| 7.64 - 7.61 | m | 1H | Aromatic H |

| 7.53 - 7.47 | m | 5H | Aromatic H |

| 3.99 | q, J=7.2 Hz | 1H | CH-CN |

| 1.68 | d, J=7.2 Hz | 3H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type |

| 196.2 | C=O (Ketone) |

| 138.3 | Aromatic C |

| 137.4 | Aromatic C |

| 132.8 | Aromatic CH |

| 131.9 | Aromatic CH |

| 130.0 | Aromatic CH |

| 129.2 | Aromatic CH |

| 128.6 | Aromatic CH |

| 128.5 | Aromatic CH |

| 121.5 | CN (Nitrile) |

| 31.4 | CH-CN |

| 20.9 | CH₃ |

Mass Spectrometry (MS)

Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 235 | 50.3 | [M]⁺ (Molecular Ion) |

| 208 | 1.9 | [M-HCN]⁺ |

| 181 | 8.0 | [M-C₃H₄N]⁺ |

| 158 | 32.0 | [M-C₆H₅]⁺ |

| 130 | 6.3 | [C₉H₆O]⁺ |

| 105 | 100.0 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | 25.3 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) Spectroscopy

Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H Stretch |

| 2980 | Medium | Aliphatic C-H Stretch |

| 2240 | Strong | C≡N Stretch (Nitrile) |

| 1665 | Strong | C=O Stretch (Aromatic Ketone) |

| 1595, 1445 | Medium-Strong | Aromatic C=C Stretch |

| 700-800 | Strong | Aromatic C-H Bend |

Interpretation of Spectroscopic Data

The spectroscopic data presented above is consistent with the structure of this compound.

-

¹H NMR: The aromatic region (7.47-7.81 ppm) shows a complex multiplet pattern corresponding to the nine protons on the two phenyl rings. The quartet at 3.99 ppm and the doublet at 1.68 ppm are characteristic of an ethyl group fragment where the methine proton is coupled to the methyl protons.

-

¹³C NMR: The spectrum displays the expected number of carbon signals. The downfield signal at 196.2 ppm is characteristic of a ketone carbonyl carbon. The signal at 121.5 ppm is typical for a nitrile carbon. The remaining signals in the aromatic region (128.5-138.3 ppm) and the aliphatic region (20.9, 31.4 ppm) are consistent with the proposed structure.

-

Mass Spectrometry: The molecular ion peak at m/z 235 confirms the molecular weight of the compound. The base peak at m/z 105 corresponds to the stable benzoyl cation, a common fragment for benzophenone (B1666685) derivatives. The peak at m/z 77 represents the phenyl cation. These fragmentation patterns are characteristic of the benzoylphenyl moiety.

-

IR Spectroscopy: The strong absorption at 2240 cm⁻¹ is a clear indication of the nitrile (C≡N) functional group. The strong band at 1665 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of an aromatic ketone. The absorptions in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions are typical for aromatic C-H and C=C stretching vibrations, respectively.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

-

The sample was gently agitated to ensure complete dissolution.

¹H and ¹³C NMR Acquisition:

-

Spectra were recorded on a 400 MHz NMR spectrometer.

-

For ¹H NMR, standard acquisition parameters were used. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

For ¹³C NMR, a proton-decoupled sequence was used to obtain singlets for all carbon atoms. Chemical shifts were referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe.

-

The sample was vaporized by heating, and the gaseous molecules were ionized using electron ionization (EI) at 70 eV.

Mass Analysis:

-

The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or magnetic sector mass analyzer.

-

A detector recorded the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A few milligrams of this compound were thoroughly ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

IR Spectrum Acquisition:

-

The KBr pellet was placed in the sample holder of an FT-IR spectrometer.

-

The spectrum was recorded over the range of 4000-400 cm⁻¹, and the background spectrum of a blank KBr pellet was automatically subtracted.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

A Comprehensive Technical Guide to the Chemical Safety and Handling of 2-(3-Benzoylphenyl)propionitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical safety and handling procedures for 2-(3-Benzoylphenyl)propionitrile, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.[1][2][3][4] Adherence to rigorous safety protocols is paramount when working with this compound to mitigate potential health risks and ensure a safe laboratory environment.

Chemical Identification and Physical Properties

This compound, also known as 3-(1-Cyanoethyl)benzophenone or 3-Benzoyl-α-methylphenylacetonitrile, is an aromatic nitrile.[5][6][7][8] Its key identifiers and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₃NO | [3][6][9][10] |

| Molecular Weight | 235.28 g/mol | [3][9][10][11] |

| CAS Number | 42872-30-0 | [1][3][6][9][11] |

| EC Number | 255-982-5 | [1][11][12] |

| Appearance | Solid | [8] |

| Melting Point | 47-53 °C (lit.) | [1][2][9][11][13] |

| Boiling Point | 400.8 ± 28.0 °C (Predicted) | [9][13] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][2] |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [9][13] |

| Solubility | Soluble in Methanol | [13] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to acute oral toxicity and irritation to the skin and eyes.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

The following diagram illustrates the key hazards and the corresponding immediate response actions.

Toxicological Data

The primary toxicological concern is acute oral toxicity. The available data from animal studies is presented below.

| Toxicity Endpoint | Species | Route | Value | Source |

| LD₅₀ (Median Lethal Dose) | Mouse | Oral | 483 mg/kg | [12] |

Experimental Protocols

While the specific experimental reports for this compound are not publicly available, the toxicity data cited in safety data sheets are typically generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 420, 423, 425)

The reported LD₅₀ value was likely determined using a method consistent with OECD Test Guidelines for Acute Oral Toxicity, such as the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425).[5]

General Methodology (illustrative):

-

Animal Selection: Healthy, young adult rodents (e.g., mice or rats) are used.[10] Animals are fasted prior to administration of the substance.[10][14]

-

Dose Administration: The test substance is administered in a single dose by oral gavage.[10][14] The volume is typically limited, for instance, not exceeding 1 ml/100 g of body weight for rodents in many cases.[10]

-

Observation: Animals are observed for a period, typically 14 days, for signs of toxicity and mortality.[14] Observations include changes in skin, fur, eyes, and behavior.[14]

-

Endpoint: The LD₅₀ value is statistically derived as the dose expected to cause death in 50% of the test animals.[10] Modern methods aim to use fewer animals and rely on observing clear signs of toxicity rather than lethality as the sole endpoint.[14]

Skin and Eye Irritation (OECD 404 and 405)

The classifications for skin and eye irritation are likely based on protocols similar to OECD Guideline 404 (Acute Dermal Irritation/Corrosion) and OECD Guideline 405 (Acute Eye Irritation/Corrosion).[12] These tests traditionally use albino rabbits.[12]

General Skin Irritation Methodology (OECD 404): A single dose of the test substance is applied to the shaved skin of an animal and covered with a gauze patch for a set period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.

General Eye Irritation Methodology (OECD 405): A single dose of the substance is applied to one eye of an animal, with the other eye serving as a control.[12] The eyes are examined at intervals (e.g., 1, 24, 48, and 72 hours) for lesions of the cornea, iris, and conjunctiva.[6]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial. The following workflow outlines the key stages of safe laboratory practice.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust.[12]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[12]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber). Lab coats or other protective clothing should be worn to prevent skin contact.[12]

-

Respiratory Protection: If dust is generated, a dust mask (e.g., N95) may be necessary.[1]

Hygiene Practices

-

Wash hands and face thoroughly after handling.[12]

Emergency Procedures

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[5][12]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][12]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical attention if you feel unwell.[12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).[12]

-

Fire-Fighting Procedures: Evacuate personnel to a safe area. Use personal protective equipment.[12]

Accidental Release Measures

-

Personal Precautions: Wear suitable protective equipment. Keep unnecessary personnel away from the spill area.[12]

-

Environmental Precautions: Prevent the product from entering drains.[12]

-

Containment and Cleaning: Pick up and arrange for disposal without creating dust. Sweep up the material and place it in a suitable container for disposal.[12]

Storage and Disposal

-

Storage: Store in a cool, dark, and well-ventilated place. Keep the container tightly closed and store locked up.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5][12]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 3. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Skin Irritation Test - Creative Biolabs [creative-biolabs.com]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. mbresearch.com [mbresearch.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. umwelt-online.de [umwelt-online.de]

- 14. nucro-technics.com [nucro-technics.com]

The Pivotal Role of 2-(3-Benzoylphenyl)propionitrile in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Benzoylphenyl)propionitrile, a key organic intermediate, holds a significant position in the landscape of pharmaceutical synthesis. This technical guide delves into the core functionalities and applications of this compound, with a primary focus on its indispensable role as a precursor in the synthesis of Ketoprofen (B1673614), a widely used non-steroidal anti-inflammatory drug (NSAID). This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known by its synonyms 3-(1-Cyanoethyl)benzophenone and 3-Benzoyl-α-methylbenzeneacetonitrile, is a nitrile-containing organic compound with the molecular formula C₁₆H₁₃NO.[1][2] Its chemical structure, featuring both a benzoyl group and a propionitrile (B127096) moiety, makes it a versatile building block in organic chemistry. The primary and most commercially significant application of this intermediate is in the pharmaceutical industry as a direct precursor to Ketoprofen.[1][3] This guide will explore the synthesis of this compound and its subsequent conversion to Ketoprofen, providing detailed methodologies and quantitative analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 42872-30-0 | [1][3] |

| Molecular Formula | C₁₆H₁₃NO | [1][3] |

| Molecular Weight | 235.28 g/mol | [1][3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 47-53 °C | |

| Purity (by HPLC) | ≥ 99.0% | [4] |

| Water Content | ≤ 0.5% | [4] |

| Individual Impurity | ≤ 0.10% | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from m-methyl benzoic acid methyl ester. The overall yield for this process is reported to be 56.7%.[5]

A generalized workflow for the synthesis is presented below:

Synthesis of this compound.

Role in Ketoprofen Synthesis

The principal application of this compound is its role as the immediate precursor to Ketoprofen, [2-(3-benzoylphenyl)propionic acid].[3] This transformation is achieved through the hydrolysis of the nitrile functional group to a carboxylic acid.

Hydrolysis to Ketoprofen

The hydrolysis of the nitrile group in this compound is a critical step and can be performed under either acidic or basic conditions.

Conversion of this compound to Ketoprofen.

Quantitative Data on Ketoprofen Synthesis

The efficiency of the hydrolysis reaction is crucial for the industrial production of Ketoprofen. The following table summarizes key quantitative data from various reported methods.

| Method | Reagents | Reaction Time | Temperature | Yield | Purity | Reference |

| Acidic Hydrolysis | 80% Sulfuric Acid | 7 hours | Reflux | 92.8% | 94.6% (HPLC) | [6] |

| Acidic Hydrolysis | Sulfuric Acid, Water | 3-10 hours | 120-140 °C | up to 99% | 99.5-99.7% | [7] |

| Basic Hydrolysis | Potassium Hydroxide, Methanol/Water (1:1) | 24 hours | 75 °C (Reflux) | 84.5% (as dicyclohexylamine (B1670486) salt) | - | [8] |

| Esterification then Hydrolysis | Ethanol (B145695), Sulfuric Acid | 5-18 hours | Reflux | 90.4% (for ethyl ester) | - | [9] |

Experimental Protocols

Acidic Hydrolysis of this compound to Ketoprofen[8]

Materials:

-

This compound (10g, 0.042 mol)

-

80% Sulfuric acid solution (10.3g, 0.084 mol)

-

250 ml reaction bottle

Procedure:

-

Add 10g of this compound and 10.3g of 80% sulfuric acid solution to a 250 ml reaction bottle.

-

Heat the mixture to reflux.

-

Maintain the reflux for 7 hours, monitoring the reaction progress by sampling.

-

Once the starting material has been consumed, cool the reaction mixture.

-

Stir the cooled mixture at 7°C for 1 hour.

-

Filter the resulting precipitate via suction filtration.

-

Wash the solid with a small amount of water.

-

Dry the solid to obtain Ketoprofen.

Results:

-

Yield: 10.6 g (92.8%)

-

Purity (HPLC): 94.6%

Preparation of Ketoprofen Ethyl Ester from this compound[11]

Materials:

-

Ethanol (50 g)

-

This compound (40 g)

-

Sulfuric acid (20 g + 15 g)

-

Water

-

Anhydrous sodium sulfate (B86663)

-

Activated carbon

-

300 ml reaction flask

Procedure:

-

In a clean and dry 300 ml reaction flask, add 50 g of ethanol followed by 40 g of this compound.

-

Control the temperature at 40°C and begin the dropwise addition of 20 g of sulfuric acid.

-

After the addition is complete, heat the mixture to reflux and maintain for 5 to 9 hours.

-

Cool the mixture to 50°C and add another 15 g of sulfuric acid dropwise.

-

Heat to reflux again and maintain for 5-9 hours, monitoring by TLC until the reaction is complete.

-

After slight cooling, recover the ethanol under reduced pressure.

-

Cool the residue to below 50°C and add an organic solvent (e.g., dichloromethane).

-

Continue cooling to below 10°C and add water with stirring.

-

Allow the layers to separate and collect the organic layer.

-

Wash the organic layer with water (3 x 70 g).

-

Dry the organic layer with 15 g of anhydrous sodium sulfate and 1.5 g of activated carbon at room temperature for 2-3 hours.

-

Filter the mixture and wash the solid with a small amount of dichloromethane.

-

Recover the dichloromethane under reduced pressure.

-

Cool the residue to obtain the final product, Ketoprofen ethyl ester.

Results:

-

Yield: 90.4%

Conclusion

This compound is a fundamentally important intermediate in organic synthesis, with its primary value derived from its efficient conversion to the widely used anti-inflammatory drug, Ketoprofen. The hydrolysis of the nitrile group, achievable under both acidic and basic conditions, provides a direct and high-yielding pathway to this important pharmaceutical agent. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals engaged in the synthesis and development of pharmaceuticals. Further research into optimizing reaction conditions and exploring alternative synthetic routes could continue to enhance the efficiency and sustainability of Ketoprofen production.

References

- 1. apicule.com [apicule.com]

- 2. This compound | 42872-30-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 6. Ketoprofen synthesis - chemicalbook [chemicalbook.com]

- 7. CN105037127A - Preparation method for ketoprofen - Google Patents [patents.google.com]

- 8. US4201870A - Process for the preparation of 2-(3-benzoylphenyl)-propionic acid - Google Patents [patents.google.com]

- 9. CN102911057B - A kind of preparation method of ketoprofen - Google Patents [patents.google.com]

The Crucial Role of 2-(3-Benzoylphenyl)propionitrile in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical manufacturing, the efficiency, purity, and scalability of synthetic routes are of paramount importance. Chemical intermediates are the foundational pillars upon which the synthesis of active pharmaceutical ingredients (APIs) is built. Among these, 2-(3-benzoylphenyl)propionitrile stands out as a pivotal precursor, most notably in the production of the widely used non-steroidal anti-inflammatory drug (NSAID), Ketoprofen (B1673614).[1][2] This technical guide provides an in-depth exploration of this compound, offering a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent conversion to Ketoprofen, and a discussion of its significance as a chemical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is critical for process optimization, safety, and quality control. This compound is a white to off-white crystalline solid at room temperature.[3] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₃NO | [1][2][4][5] |

| Molecular Weight | 235.28 g/mol | [1][2][4][5] |

| CAS Number | 42872-30-0 | [1][2][4][5] |

| Melting Point | 47-54 °C | [6] |

| Boiling Point | 400.8 °C at 760 mmHg | [6] |

| Density | 1.115 g/cm³ | [6] |

| Flash Point | >110 °C | [6] |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6][7] |

| Appearance | White to off-white crystalline solid | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. One common industrial route starts from m-methyl benzoic acid methyl ester and proceeds through bromination, cyanation, methylation, hydrolysis, and a Friedel-Crafts reaction.[5] Another well-established method involves the methylation of 3-benzoylphenylacetonitrile (B23885), often employing phase-transfer catalysis to improve efficiency.[4][8]

Experimental Protocol: Synthesis via Phase-Transfer Catalytic Methylation of 3-Benzoylphenylacetonitrile

This protocol outlines a laboratory-scale synthesis of this compound using 3-benzoylphenylacetonitrile as the starting material and a phase-transfer catalyst.

Materials:

-

3-Benzoylphenylacetonitrile

-

Methyl iodide

-

50% (w/w) aqueous sodium hydroxide (B78521) solution

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 3-benzoylphenylacetonitrile and toluene.

-

Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB) to the mixture.

-

Base Addition: Add the 50% aqueous sodium hydroxide solution and stir the mixture vigorously at room temperature for 30 minutes.

-

Methylation: Add methyl iodide dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC) until completion.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with water and ethyl acetate.

-

Extraction: Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Conversion to Ketoprofen: The Hydrolysis of this compound

The final step in the synthesis of Ketoprofen from its nitrile intermediate is the hydrolysis of the nitrile group to a carboxylic acid. This transformation is typically achieved under acidic or basic conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol details the conversion of this compound to Ketoprofen using sulfuric acid.

Materials:

-

This compound

-

Concentrated Sulfuric Acid

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate

-

Activated carbon

Procedure:

-

Reaction Setup: In a clean and dry reaction flask, add ethanol and this compound.

-

Acid Addition: Control the temperature at 50°C and slowly add concentrated sulfuric acid dropwise.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain this temperature for 5-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Solvent Removal: After cooling slightly, remove the ethanol under reduced pressure.

-

Work-up: Cool the residue to an internal temperature of 45°C and add toluene. Continue cooling to an internal temperature of 10°C and add water dropwise, maintaining the temperature below 15°C.

-

Extraction and Washing: Stir for 1-5 minutes, then allow the layers to separate. The aqueous layer is extracted with toluene. The combined toluene layers are washed with water.

-

Drying and Decolorization: The toluene layer is dried with anhydrous sodium sulfate and treated with activated carbon at room temperature for 2-3 hours.

-

Isolation: Filter the mixture and wash the filter cake with a small amount of toluene. Remove the toluene under reduced pressure to yield the final product. A yield of 86.0% has been reported for this process.[9]

Reaction Pathways and Workflows

To visually represent the synthetic processes and logical flows, the following diagrams have been generated using the DOT language.

Caption: Synthesis of this compound.

Caption: Conversion of the intermediate to Ketoprofen.

Caption: General experimental workflow.

Significance and Applications

The primary significance of this compound lies in its role as a direct precursor to Ketoprofen, a widely prescribed anti-inflammatory agent.[1][2][10] The efficiency of the synthesis and purification of this intermediate directly impacts the overall cost-effectiveness and environmental footprint of Ketoprofen production. Beyond its application in the synthesis of Ketoprofen, this intermediate is also utilized in research for biocatalysis, specifically in the conversion of nitriles to amides, and as a building block for the synthesis of dyes, pigments, and polymers, highlighting its versatility in organic synthesis.[2]

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. Its well-defined physicochemical properties and established synthetic routes make it a reliable precursor for the large-scale production of Ketoprofen. The detailed experimental protocols and reaction workflows provided in this guide offer valuable insights for researchers and professionals involved in drug development and manufacturing. A thorough understanding and optimization of the synthesis and handling of this key intermediate are crucial for ensuring the quality, efficiency, and economic viability of producing essential medications.

References

- 1. Ketoprofen synthesis - chemicalbook [chemicalbook.com]

- 2. apicule.com [apicule.com]

- 3. benchchem.com [benchchem.com]

- 4. Improved Synthesis of 2-(3-benzoylphenyl) propionitrile | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 6. This compound | 42872-30-0 [chemicalbook.com]

- 7. This compound | CAS:42872-30-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. US4201870A - Process for the preparation of 2-(3-benzoylphenyl)-propionic acid - Google Patents [patents.google.com]

- 9. CN102911057B - A kind of preparation method of ketoprofen - Google Patents [patents.google.com]

- 10. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Ketoprofen from 2-(3-Benzoylphenyl)propionitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ketoprofen (B1673614), a non-steroidal anti-inflammatory drug (NSAID), via the hydrolysis of 2-(3-Benzoylphenyl)propionitrile. The synthesis involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and visual diagrams of the reaction pathway and experimental workflow to aid researchers in the successful replication of this synthesis.

Introduction

Ketoprofen, chemically known as 2-(3-benzoylphenyl)propionic acid, is a widely used NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] It is primarily used for the management of pain and inflammation associated with arthritis and other musculoskeletal disorders.[1][2] The synthesis of Ketoprofen can be achieved through various routes, with one common method involving the hydrolysis of the intermediate this compound.[4][5][6] This intermediate serves as a key precursor in several synthetic strategies for producing Ketoprofen.[6] This document outlines a reliable method for the final hydrolysis step to yield high-purity Ketoprofen.

Reaction Pathway

The synthesis of Ketoprofen from this compound is a direct hydrolysis reaction. The nitrile group (-CN) is converted to a carboxylic acid group (-COOH) in the presence of a strong acid catalyst, typically sulfuric acid, and water.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New Synthesis Route for Ketoprofen - ChemistryViews [chemistryviews.org]

- 3. Ketoprofen (19.583 R.P.) (2-(3-benzoylphenyl)-propionic acid). Main pharmacological properties--outline of toxicological and pharmacokinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ketoprofen synthesis - chemicalbook [chemicalbook.com]

- 5. CN105037127A - Preparation method for ketoprofen - Google Patents [patents.google.com]

- 6. apicule.com [apicule.com]

Application Note: Protocol for the Laboratory-Scale Synthesis of 2-(3-Benzoylphenyl)propionitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, three-step protocol for the synthesis of 2-(3-benzoylphenyl)propionitrile, a key intermediate in the production of Ketoprofen.[1][2] The synthesis begins with the reduction of 3-acetylbenzophenone (B1664593), followed by chlorination of the resulting alcohol and subsequent cyanation to yield the target nitrile. This protocol is intended for laboratory-scale research and development purposes.

Introduction

This compound (CAS No. 42872-30-0) is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[3][4] The molecular structure, featuring both a benzoyl and a nitrile group, allows for versatile chemical transformations.[3] The purity of this intermediate is critical for ensuring the quality of the final active pharmaceutical ingredient.[3] This protocol outlines a reliable, multi-step laboratory procedure for its synthesis starting from 3-acetylbenzophenone.

Reaction Scheme

The overall synthesis is accomplished in three main steps:

-

Reduction: 3-Acetylbenzophenone is reduced to form the secondary alcohol, 1-(3-benzoylphenyl)ethanol.

-

Chlorination: The alcohol is converted to the corresponding alkyl chloride, 1-(3-benzoylphenyl)ethyl chloride, using a chlorinating agent.

-

Cyanation: The final product, this compound, is formed by nucleophilic substitution of the chloride with a cyanide salt.

Safety Precautions

CRITICAL: This protocol involves highly toxic and corrosive materials. All steps must be performed inside a certified chemical fume hood by trained personnel.

-

Sodium Cyanide (NaCN): Acutely toxic if swallowed, inhaled, or in contact with skin. Contact with acid liberates highly toxic hydrogen cyanide (HCN) gas. Always handle in a fume hood with extreme caution. Use non-porous gloves (nitrile is insufficient; use heavy-duty butyl rubber or neoprene-over-nitrile), a lab coat, and chemical splash goggles. Have a cyanide antidote kit available and ensure all personnel are trained in its use. All cyanide-contaminated waste must be quenched with sodium hypochlorite (B82951) solution before disposal according to institutional guidelines.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a strong lachrymator. Reacts violently with water to release toxic HCl and SO₂ gases. Handle with extreme care in a dry environment within a fume hood.

-

Solvents: Dichloromethane (B109758) and Dimethyl Sulfoxide (B87167) (DMSO) should be handled with appropriate care to avoid skin contact and inhalation.

Experimental Protocol

Step 1: Synthesis of 1-(3-Benzoylphenyl)ethanol

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar.

-

Dissolution: Add 3-acetylbenzophenone (11.2 g, 50 mmol) to methanol (B129727) (100 mL) and stir until fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Reduction: Slowly add sodium borohydride (B1222165) (NaBH₄) (0.95 g, 25 mmol) portion-wise over 20 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the flask in an ice bath again and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution (target pH ~6-7).

-

Extraction: Remove the methanol under reduced pressure. Add deionized water (50 mL) and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield 1-(3-benzoylphenyl)ethanol as a viscous oil or low-melting solid. The product is typically used in the next step without further purification.

Step 2: Synthesis of 1-(3-Benzoylphenyl)ethyl chloride

-

Setup: In a fume hood, equip a 250 mL round-bottom flask with a stir bar and a reflux condenser with a drying tube.

-

Reagents: Dissolve the crude 1-(3-benzoylphenyl)ethanol (approx. 50 mmol) from Step 1 in anhydrous dichloromethane (DCM, 100 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Chlorination: Slowly add thionyl chloride (SOCl₂) (5.5 mL, 75 mmol) dropwise via a syringe or dropping funnel over 30 minutes. Gas evolution (HCl, SO₂) will be observed.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

-

Concentration: Carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

Work-up: Re-dissolve the crude residue in ethyl acetate (100 mL) and carefully wash with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and then brine (1 x 50 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-(3-benzoylphenyl)ethyl chloride, which is used directly in the next step.

Step 3: Synthesis of this compound

-

Setup: (CRITICAL: Perform in a dedicated fume hood) . Equip a 250 mL round-bottom flask with a stir bar and reflux condenser.

-

Reagents: Dissolve the crude 1-(3-benzoylphenyl)ethyl chloride (approx. 50 mmol) from Step 2 in dimethyl sulfoxide (DMSO, 100 mL).

-

Cyanation: Add sodium cyanide (NaCN) (3.67 g, 75 mmol) to the solution. (EXTREME CAUTION) .

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up: After completion, cool the reaction to room temperature and pour it slowly into a beaker containing 400 mL of ice-water with stirring.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash thoroughly with deionized water (3 x 100 mL) to remove residual DMSO and cyanide salts, followed by a final wash with brine (1 x 100 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent like diisopropyl ether or by column chromatography on silica (B1680970) gel to yield a white to off-white solid.[3][5] The melting point of the pure product is reported to be in the range of 52-54 °C.[6]

Data Summary

The following table summarizes the reagents and expected yields for a typical laboratory-scale synthesis.

| Step | Starting Material | Reagent(s) | M.W. ( g/mol ) | Amount (mmol) | Mass/Vol. | Molar Eq. | Product | Exp. Yield (%) |

| 1 | 3-Acetylbenzophenone | NaBH₄ | 37.83 | 25 | 0.95 g | 0.5 | 1-(3-benzoylphenyl)ethanol | ~95% |

| 2 | 1-(3-benzoylphenyl)ethanol | SOCl₂ | 118.97 | 75 | 5.5 mL | 1.5 | 1-(3-benzoylphenyl)ethyl chloride | ~90% (crude) |

| 3 | 1-(3-benzoylphenyl)ethyl chloride | NaCN | 49.01 | 75 | 3.67 g | 1.5 | This compound | ~85% (purified) |

Visualized Workflow

References

- 1. Ketoprofen synthesis - chemicalbook [chemicalbook.com]

- 2. CN109651155A - Ketone ibuprofen intermediate and preparation method and application thereof - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]